An In-depth Technical Guide to 4-Bromo-2-methoxyphenol: Chemical Properties and Synthetic Applications
An In-depth Technical Guide to 4-Bromo-2-methoxyphenol: Chemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 4-Bromo-2-methoxyphenol (also known as 4-Bromoguaiacol). This halogenated phenol (B47542) derivative is a critical building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and dyestuff industries.[1]
Core Chemical and Physical Properties
4-Bromo-2-methoxyphenol is a white to off-white crystalline solid with a faint phenolic odor.[2] It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol (B145695) and acetone.[2] The quantitative physical and chemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of 4-Bromo-2-methoxyphenol
| Property | Value | Source(s) |
| IUPAC Name | 4-bromo-2-methoxyphenol | [3] |
| Synonyms | 4-Bromoguaiacol, 2-Methoxy-4-bromophenol | [3][4] |
| CAS Number | 7368-78-7 | [4][5] |
| Molecular Formula | C₇H₇BrO₂ | [2][5] |
| Molecular Weight | 203.03 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder/solid | [2][6] |
| Melting Point | 34-37 °C | [1][4][5] |
| Boiling Point | 250.1 ± 20.0 °C at 760 mmHg | [5] |
| Density | 1.6 ± 0.1 g/cm³ | [5] |
| pKa | 9.40 ± 0.18 (Predicted) | [2] |
| LogP (Octanol/Water) | 2.31 | [5] |
| Flash Point | 105.0 ± 21.8 °C | [5] |
| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [5] |
| Refractive Index | 1.578 | [5] |
Spectroscopic and Analytical Data
Characterization of 4-Bromo-2-methoxyphenol is typically performed using standard spectroscopic techniques. Experimental data is available across various public and commercial databases.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are available for structural elucidation.[7]
-
Mass Spectrometry (MS): GC-MS and MS-MS data can be found on databases like PubChem, providing fragmentation patterns for identification.[3]
-
Infrared (IR) Spectroscopy: IR spectra are available and useful for identifying functional groups present in the molecule.[3][6]
-
High-Performance Liquid Chromatography (HPLC): Purity analysis is often conducted using HPLC.[6]
Experimental Protocols
Detailed methodologies for the synthesis, purification, and subsequent use of 4-Bromo-2-methoxyphenol are crucial for its application in research and development.
Protocol 1: Synthesis and Purification of 4-Bromo-2-methoxyphenol
This protocol describes the synthesis of 4-Bromo-2-methoxyphenol from guaiacol (B22219) (2-methoxyphenol) via electrophilic aromatic substitution.[2] A general procedure has been reported using tetrabutylammonium (B224687) tribromide (NBu₄Br₃) as the brominating agent.[5]
Materials:
-
Guaiacol (2-methoxyphenol)
-
Tetrabutylammonium tribromide (NBu₄Br₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Water (H₂O)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve guaiacol (1.0 equivalent) in dichloromethane (approx. 5 mL per mmol of guaiacol).
-
Bromination: In a separate flask, dissolve NBu₄Br₃ (1.0 equivalent) in CH₂Cl₂ (approx. 5 mL per mmol of NBu₄Br₃). Add this solution immediately to the guaiacol solution.
-
Reaction: Stir the reaction mixture at 23 °C for 2 hours.
-
Workup (Solvent Removal): Remove the dichloromethane under reduced pressure (e.g., 12 mbar at 40 °C).[5]
-
Workup (Extraction): To the resulting residue, add 5.0 mL of water. Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Drying: Combine the organic layers and dry over anhydrous MgSO₄.
-
Concentration: Filter off the drying agent and remove the organic solvent under reduced pressure (e.g., 14 mbar at 40 °C) to yield a crude oily residue.[5]
-
Purification: Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to obtain pure 4-Bromo-2-methoxyphenol.[5]
Caption: Workflow for the synthesis and purification of 4-Bromo-2-methoxyphenol.
Protocol 2: Suzuki-Miyaura Cross-Coupling using 4-Bromo-2-methoxyphenol
4-Bromo-2-methoxyphenol serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. This protocol provides a general workflow for its arylation.[2]
Materials:
-
4-Bromo-2-methoxyphenol (1.0 equiv)
-
Arylboronic acid (e.g., (3-methoxyphenyl)boronic acid, 1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent system (e.g., degassed 1,4-Dioxane/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
Reaction Setup: To a Schlenk flask, add 4-Bromo-2-methoxyphenol, the arylboronic acid, the palladium catalyst, and the base.[2]
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Stir the mixture and heat to 80-110 °C. Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Synthetic Utility and Applications
4-Bromo-2-methoxyphenol is a versatile intermediate in organic synthesis.[1]
-
Pharmaceutical Synthesis: It is a key starting material for complex drug molecules. For example, it is used in the synthesis of novel scyphostatin (B1245880) analogues, which are inhibitors of neutral sphingomyelinase.[8][9] It is also a precursor in a synthetic route to Bosutinib, a tyrosine kinase inhibitor.[8][9] Furthermore, it has been used in the development of slow, tight-binding inhibitors of InhA, an enzyme from Mycobacterium tuberculosis.[4]
-
Cycloaddition Reactions: The compound is used to generate masked o-benzoquinones, which are reactive dienes in inverse-electron-demand Diels-Alder reactions.[8][9] This strategy allows for the construction of highly functionalized and complex bicyclic systems.[7][9]
-
Antimicrobial Research: 4-Bromo-2-methoxyphenol has been identified as an antimicrobial agent, with its mechanism of action believed to involve the disruption of essential cellular processes in microorganisms.[10] The general class of methoxyphenols is known for antimicrobial activity, which is often linked to the presence of hydroxyl groups that can interact with microbial cell membranes and proteins.[11]
Safety and Handling
4-Bromo-2-methoxyphenol is classified as an irritant. Appropriate safety precautions must be taken during handling.
-
Hazard Classifications: Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation).[3][4]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4][5]
-
Precautionary Measures: Handle in a well-ventilated area.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5] Avoid breathing dust.[12]
-
Storage: Store in a cool, dry, and well-ventilated place, with some suppliers recommending refrigerated storage (2-8°C).[5][8]
References
- 1. A strategy for the late-stage divergent syntheses of scyphostatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Strategy for the Late-Stage Divergent Syntheses of Scyphostatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 4-Bromo-2-methoxyphenol | 7368-78-7 [chemicalbook.com]
- 6. 7368-78-7|4-Bromo-2-methoxyphenol|BLD Pharm [bldpharm.com]
- 7. cris.technion.ac.il [cris.technion.ac.il]
- 8. Page loading... [wap.guidechem.com]
- 9. What is 4-Bromo-2-methoxyphenol?_Chemicalbook [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]



